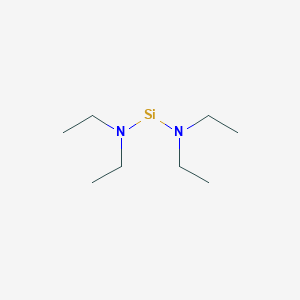

Bis(diethylamino)silane

概要

説明

It is a colorless, odorless, air-sensitive, and moisture-sensitive liquid with a boiling point of 70°C at 30 mmHg and a density of 0.804 g/cm³ . This compound is particularly valued in the semiconductor industry for its role in atomic layer deposition (ALD) processes, which are essential for creating high-quality dielectric films.

準備方法

Synthetic Routes and Reaction Conditions: Bis(diethylamino)silane can be synthesized through the reaction of dichlorosilane with diethylamine in the presence of a solvent such as hexane and a clay catalyst. The reaction is carried out under nitrogen atmosphere at a temperature range of 40-60°C. After the reaction, the product is purified to obtain high-purity this compound .

Industrial Production Methods: An industrial method for producing this compound involves a solvent-free process. This method enhances the purity of the final product and reduces the production cost. The reaction involves the direct interaction of dichlorosilane and diethylamine, followed by filtration to remove by-products and achieve a high-purity product .

化学反応の分析

Oxidation Reactions

BDEAS reacts with oxygen or oxygen plasma to form silicon dioxide (SiO₂) films, a critical process in semiconductor manufacturing.

Key Findings:

-

ALD Mechanism : BDEAS interacts with hydroxyl-terminated surfaces (e.g., WO₃) during ALD, releasing diethylamine ligands and forming Si–O bonds. The rate-determining step exhibits an energy barrier of 1.2 eV , the lowest among aminosilane precursors .

-

Exothermic Decomposition : The reaction is exothermic (

), favoring rapid SiO₂ film growth .

Table 1: Comparative Energetics of SiO₂ Deposition Precursors

| Precursor | Energy Barrier (eV) | Exothermicity (

, kcal/mol) | Growth Rate |

|--------------|---------------------|---------------------------------------|-------------|

| BDEAS | 1.2 | -45.8 | Fastest |

| DIPAS | 1.5 | -42.3 | Moderate |

| TDMAS | 1.8 | -38.7 | Slowest |

Source: First-principles study of ALD mechanisms

Hydrolysis Reactions

BDEAS reacts violently with water, producing diethylamine and silicon-containing byproducts.

Reaction Pathway:

Substitution Reactions

The diethylamino ligands in BDEAS can be replaced by other nucleophiles, enabling tailored material synthesis.

Examples:

-

Amine Exchange : Reacts with primary amines (e.g., NH₃) to form bis(alkylamino)silanes .

-

Surface Functionalization : In ALD, BDEAS substitutes surface hydroxyl groups, enabling conformal film growth .

Table 2: Substitution Reactivity Under Standard Conditions

| Reagent | Product | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NH₃ | Bis(amino)silane | 100–300 | >95 |

| O₂ Plasma | SiO₂ Film | 25–400 | 100 |

| Cl₂ | Chlorosilane Derivatives | 200–500 | 80–90 |

Thermal Decomposition

At elevated temperatures (>400°C), BDEAS decomposes into silanimine and methyleneimine species.

Computational Insights:

-

Bond Dissociation : The N–C bond breaks preferentially (activation energy: 80.6 kcal/mol) over Si–N or Si–H bonds .

-

Byproducts : Formation of

dominates at low temperatures, while high temperatures favor .

Figure 1: Proposed Decomposition Pathways

-

Stepwise Cleavage :

-

Concerted Pathway :

Reaction Conditions:

科学的研究の応用

Atomic Layer Deposition (ALD)

BDEAS is predominantly utilized as a precursor in the atomic layer deposition (ALD) of silicon-containing films. The compound's unique properties allow for the formation of high-quality silicon dioxide (SiO2) and silicon nitride (Si3N4) films, which are essential in semiconductor manufacturing.

Mechanism of ALD with BDEAS

The ALD process using BDEAS involves a series of self-limiting surface reactions that enable precise control over film thickness at the atomic level. The reaction mechanism is characterized by the following steps:

- Surface Reaction : BDEAS reacts with hydroxyl-terminated surfaces to form silanol groups.

- Decomposition : The compound undergoes thermal decomposition, releasing volatile byproducts and depositing silicon oxide.

- Film Growth : This process can be repeated to achieve desired film thickness.

Semiconductor Industry Applications

BDEAS is widely employed in the semiconductor industry for several critical applications:

- Dielectric Film Deposition : It is used to deposit high-quality dielectric films necessary for insulating layers in integrated circuits.

- Interface Engineering : BDEAS aids in modifying interfaces between different materials, enhancing device performance.

- Protective Coatings : The compound provides protective coatings that improve the durability and reliability of semiconductor devices.

Comparative Performance

The performance of BDEAS as an ALD precursor can be compared with other similar compounds:

| Compound | Growth Rate (nm/cycle) | Temperature Range (°C) | Film Quality |

|---|---|---|---|

| Bis(diethylamino)silane (BDEAS) | 1.5 | 100 - 300 | High |

| Bis(tert-butylamino)silane | 2.0 | 200 - 500 | Moderate |

| Tris(dimethylamino)silane | 0.7 | 150 - 400 | Low |

Biochemical Applications

Beyond its industrial uses, BDEAS has promising applications in biochemistry:

- Drug Delivery Systems : Research indicates potential for BDEAS in creating thin films for drug delivery, enhancing bioavailability and controlled release.

- Antimicrobial Properties : Studies suggest that BDEAS demonstrates antimicrobial activity, making it a candidate for biomedical coatings.

Study on Silicon Nitride Deposition

A study conducted on the deposition of silicon nitride using BDEAS revealed significant findings regarding film characteristics:

- Plasma Enhanced ALD : Utilizing N2 plasma with BDEAS resulted in improved film qualities such as reduced surface roughness and lower carbon content.

- Performance Metrics :

- Film Thickness Uniformity: Achieved uniform step coverage in high aspect ratio trenches.

- Electrical Properties: Lower leakage current and higher electric breakdown fields were observed.

Density Functional Theory Analysis

A density functional theory study assessed the full ALD cycle of Si3N4 deposition using BDEAS. Key insights included:

- Reaction Mechanisms : Detailed reaction pathways provided insights into activation energies and potential energy landscapes.

- Comparison with Other Precursors : While BTBAS showed slightly better reactivity, BDEAS maintained competitive performance at lower temperatures.

作用機序

The mechanism of action of bis(diethylamino)silane in ALD processes involves its dissociative adsorption on the substrate surface. The compound breaks down into silane and amino fragments through the cleavage of the silicon-nitrogen bond, catalyzed by surface hydroxyl groups. The silane fragment attaches to the surface oxygen atoms, participating in subsequent dissociation reactions, while the amino fragment is removed as a gas during the purge step .

類似化合物との比較

- Diisopropylaminosilane (DIPAS)

- Tris(dimethylamino)silane (TDMAS)

- Bis(tert-butylamino)silane (BTBAS)

Comparison: Bis(diethylamino)silane is unique due to its lower energy barrier in the rate-determining step of ALD processes, leading to a faster growth rate compared to other similar compounds. It also exhibits higher exothermic reaction energetics, making it a preferred choice for high-volume manufacturing applications. its binding strength to the substrate is stronger, which may lead to higher surface impurities compared to compounds like diisopropylaminosilane .

生物活性

Introduction

Bis(diethylamino)silane (BDEAS) is a silane compound with significant applications in various fields, including materials science and biomedicine. This article focuses on its biological activity, particularly its antimicrobial properties, and its potential implications in medical and industrial applications.

Chemical Properties of BDEAS

BDEAS is characterized by its unique structure, which includes two diethylamino groups attached to a silicon atom. This configuration influences its reactivity and biological interactions. The compound is often utilized as a precursor in atomic layer deposition (ALD) processes for creating thin films, particularly silicon oxide, due to its favorable deposition characteristics at moderate temperatures .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BDEAS, particularly in the context of dental applications. A notable study demonstrated that quaternary ammonium silanes, including derivatives like BDEAS, exhibit potent antibacterial effects against common oral pathogens such as Streptococcus mutans and Lactobacillus acidophilus.

The antimicrobial action of BDEAS is attributed to its ability to disrupt bacterial cell membranes. This disruption leads to significant morphological changes in bacterial cells, including increased membrane permeability and cell lysis. Scanning Electron Microscopy (SEM) images have shown that treated bacterial cells exhibit rough surfaces and significant damage after exposure to BDEAS .

Case Studies

-

Dental Applications

- Study Overview : A clinical study investigated the efficacy of BDEAS as a cavity disinfectant.

- Findings : The application of BDEAS significantly reduced bacterial counts in dental biofilms compared to control groups. The study reported a reduction in viable bacteria by over 90% after treatment with a 1% BDEAS solution .

- Surface Coating Applications

Comparative Analysis with Other Aminosilanes

A comparative study assessed the biological activity of various aminosilanes, including BDEAS, bis(dimethylamino)silane (BDMAS), and tris(dimethylamino)silane (TDMAS). Results indicated that BDEAS demonstrated superior antimicrobial efficacy due to its optimal balance of reactivity and stability .

| Compound | Antimicrobial Efficacy | Application Area |

|---|---|---|

| This compound | High | Dental coatings |

| Bis(dimethylamino)silane | Moderate | Semiconductor applications |

| Tris(dimethylamino)silane | Low | Thin film deposition |

特性

InChI |

InChI=1S/C8H20N2Si/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYGKQJKGZHAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si]N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301011 | |

| Record name | N,N,N′,N′-Tetraethylsilanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27804-64-4 | |

| Record name | N,N,N′,N′-Tetraethylsilanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraethylsilanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.159.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。